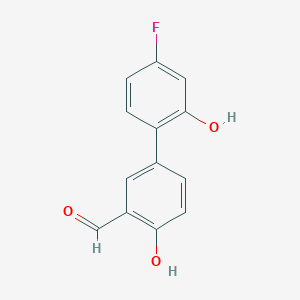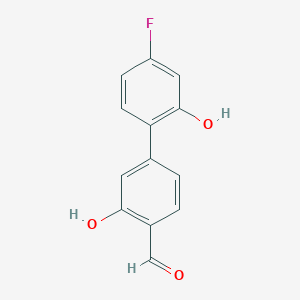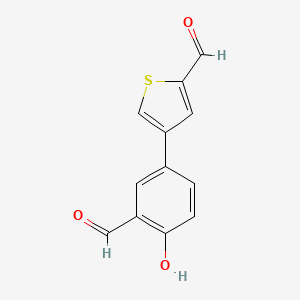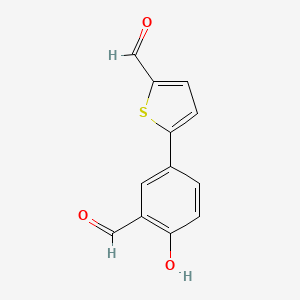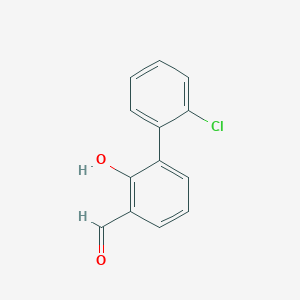
6-(2-Formylthiophen-4-yl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Formylthiophen-4-yl)-2-formylphenol, 95% (also known as 6FTP) is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the phenol family and is composed of a benzene ring with two formyl substituents on the 2- and 4-positions of the thiophene ring. It is a colorless, crystalline solid that is soluble in organic solvents. 6FTP has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
科学的研究の応用
6FTP has been studied for its potential applications in scientific research. It has been used as a model compound for the study of the reactivity of formylated thiophenes in organic synthesis. It has also been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. In particular, it has been investigated for its potential use as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of many drugs.
作用機序
The mechanism of action of 6FTP is not fully understood. However, it is believed that it may act as an inhibitor of CYP2C9 by forming a stable complex with the enzyme. This complex may then prevent the enzyme from catalyzing the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6FTP have not been extensively studied. However, it has been shown to inhibit the activity of CYP2C9 in vitro, suggesting that it may have potential applications as a drug target. In addition, it has been shown to reduce the activity of the enzyme acetylcholinesterase, suggesting that it may have potential applications in the treatment of Alzheimer's disease.
実験室実験の利点と制限
6FTP has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized in a laboratory setting. In addition, it has a relatively low toxicity and can be used in a wide range of experiments. However, it has some limitations for use in laboratory experiments. For example, it is not very soluble in water and may require the use of organic solvents for dissolution. In addition, it is not very stable in acidic or basic conditions.
将来の方向性
The potential applications of 6FTP in scientific research are vast and have yet to be fully explored. Future research should focus on further elucidating the mechanism of action of 6FTP and exploring its potential applications in the fields of medicine and pharmacology. In particular, further research should focus on the use of 6FTP as an inhibitor of CYP2C9 and its potential applications in the treatment of diseases. In addition, further research should investigate the potential of 6FTP as an inhibitor of other enzymes and its potential applications in the treatment of a variety of diseases. Finally, further research should explore the potential of 6FTP as a therapeutic agent for the treatment of cancer and other diseases.
合成法
The synthesis of 6FTP has been reported in several studies. It is typically synthesized by a reaction of 4-formylthiophene and 2-formylphenol in the presence of a base catalyst, such as KOH or NaOH. The reaction is usually carried out in an aqueous solution at temperatures ranging from 80-100°C.
特性
IUPAC Name |
4-(3-formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-5-8-2-1-3-11(12(8)15)9-4-10(6-14)16-7-9/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBZFGMBWVDEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CSC(=C2)C=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685114 |
Source


|
| Record name | 4-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1262003-24-6 |
Source


|
| Record name | 4-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







